molecular formula C58H66Cl4N4O6Zn B1630472 Basic Violet 11:1 CAS No. 73398-89-7

Basic Violet 11:1

Cat. No. B1630472
CAS RN: 73398-89-7
M. Wt: 1122.4 g/mol
InChI Key: NILXVRMPJNDXNM-UHFFFAOYSA-J
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Description

Basic Violet 11:1, also known as C.I. Basic Violet 11:1 or C.I. 45174, is a dye that belongs to the Xanthene class . It has a molecular formula of C29H33ClN2O3 and a molecular weight of 493.04 . It is used mainly for paper and the manufacture of color dye settles organic pigments .


Synthesis Analysis

The synthesis of Basic Violet 11:1 involves the esterification of C.I. Basic Violet 10 (C.I. 45170) with inorganic acids under pressure using methanol or methanol ester .


Molecular Structure Analysis

The molecular structure of Basic Violet 11:1 is based on the Xanthene class . The molecule consists of a central carbon atom connecting three aromatic carbon rings .


Chemical Reactions Analysis

While specific chemical reactions involving Basic Violet 11:1 are not detailed in the search results, a similar compound, Crystal Violet, has been studied for its reaction kinetics with NaOH . The reaction proceeds at a pace that allows multiple data points to be collected over time, making it suitable for kinetic analysis .


Physical And Chemical Properties Analysis

Basic Violet 11:1 is a bluish-violet powder with a specific gravity of 1.29 . It is soluble in water, forming a palm red fluorescent purple solution, and soluble in ethanol, forming a scarlet fluorescent solution . When mixed with strong sulfuric acid, it turns greenish-yellow, but when diluted, it turns red .

Scientific Research Applications

1. Solar Cell Manufacturing

Basic Violet 11:1, also known as Crystal Violet or Gentian Violet, has potential use in the manufacture of solar cells. Its high durability and melting point make it a suitable candidate for dye-sensitized solar cells, where it can absorb light and help increase photoelectric conversion efficiency (Badran & Badran, 2013).

2. Photocatalytic Degradation

Research indicates that Basic Violet 11:1 can be degraded efficiently in aqueous solutions under UV and simulated solar light using Ag + doped TiO2. This degradation is important for environmental cleanup, as it helps in the removal of dye pollutants from water (Sahoo, Gupta, & Pal, 2005).

3. Wastewater Treatment

The compound is also involved in wastewater treatment studies. For instance, surfactant-modified alumina has been shown to be an effective medium for removing Basic Violet 11:1 from wastewater, indicating its potential for environmental remediation applications (Adak, Bandyopadhyay, & Pal, 2006).

4. Bioremoval Techniques

Pseudomonas putida has been studied for its ability to remove Basic Violet 11:1 from aqueous solutions, highlighting the use of biological methods in treating dye-laden effluents (Arunarani et al., 2013).

5. Electrical Conductivity Studies

Basic Violet 11:1 has been studied for its electrical and dielectrical properties, showing behavior similar to organic semiconductors. This research can contribute to the development of new materials with specific electronic properties (Mansour, Yahia, & Yakuphanoglu, 2010).

Safety And Hazards

Basic Violet 11:1 is classified as having acute oral toxicity (Category 3), serious eye damage (Category 1), and acute inhalation toxicity (Category 3) . It is also considered very toxic to aquatic life with long-lasting effects (Category 1) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Future Directions

While specific future directions for Basic Violet 11:1 are not detailed in the search results, the ongoing research and applications in various fields suggest that there may be potential for further exploration and utilization of this compound. For instance, its use in paper manufacturing and color dye production indicates potential for advancements in these industries .

properties

IUPAC Name

[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;tetrachlorozinc(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H33N2O3.4ClH.Zn/c2*1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;;;;;/h2*10-19H,6-9H2,1-5H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXVRMPJNDXNM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.Cl[Zn-2](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H66Cl4N4O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1122.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Xanthylium, 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Basic Violet 11:1

CAS RN

73398-89-7
Record name Basic Violet 11:1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium tetrachlorozincate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
L Balko, J Allison - Journal of forensic sciences, 2003 - astm.org
… Results shown here suggest that dyes such as Basic Red 1:1 and Basic Violet 11:1 are used in such devices. …
Number of citations: 30 www.astm.org
Y Xu, X Zhou, X Shi - Forensic science international, 2016 - Elsevier
… We hypothesized that the counterfeit notes contained N-demethylation basic red 4, demethylation basic red 4, basic red 4, basic red 6GDN, and basic violet 11:1 [22]. The fragmentation …
Number of citations: 12 www.sciencedirect.com
XF Wang, Y Zhang, Y Wu, J Yu, MX Xie - Forensic Science International, 2014 - Elsevier
… The results were similar with those of previous reports [24], [28], [32], which ascribed these dye components as the Rhodamine dyes (Basic Violet 11:1, Rhodamine 6G, or Basic Red 1:1)…
Number of citations: 15 www.sciencedirect.com
L Reiß, S Machill, T Lübken, C Herm - Heritage Science, 2023 - Springer
… : Sulforhodamine B (SRB; #082P1700), Basic Violet 11 (BV11; #134P0401), Basic Violet 11:1 (BV11:1; #124P0400), Basic Yellow 40 (BY40; #047P0402), Solvent … Basic Violet 11:1 …
Number of citations: 1 link.springer.com
W Fremout, S Saverwyns - 11th Infrared and Raman Users Group …, 2014 - irug.endertech.net
Pigments, the coloring matter of paints, exist in every possible color tone and hue. Whereas most ancient pigments have natural sources-earths, minerals or extracts from plants and …
Number of citations: 15 irug.endertech.net
L Reiß, T Prestel, S Giering - Heritage Science, 2022 - heritagesciencejournal …
… Group R2 contains Rhodamine B, Sulforhodamine B, Basic Violet 11 and Basic Violet 11:1, and shows a significantly more intense Raman band at 1648 cm −1 than group R1, as well …
SM Shenava, JVS Kumar, R Ganugula, MR Shaik… - Molecules, 2021 - mdpi.com
Aqueous fluorescent dispersions containing dyed acrylic-based copolymer nanoparticles possess significant credentials concerning green technology as compared to those prepared …
Number of citations: 2 www.mdpi.com
DN Correa, JJ Zacca, WF de Carvalho Rocha… - Forensic science …, 2016 - Elsevier
We describe the identification and limits of detection of ink staining by mass spectrometry imaging (MSI), as used in anti-theft devices (ATDs). Such ink staining is applied to banknotes …
Number of citations: 18 www.sciencedirect.com
SJS Sobeck, VJ Chen, GD Smith - Journal of the American Institute …, 2022 - Taylor & Francis
… , the authors were able to assign Raman bands consistent with a coumarin-based yellow dye such as Solvent Yellow 135 and rhodamine-based violet dyes like Basic Violet 11:1 and …
Number of citations: 5 www.tandfonline.com
JJ Zhang, XF Wang - Chinese …, 1999 - FENXI HUAXUE 159 RENMIN ST …
Number of citations: 1

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